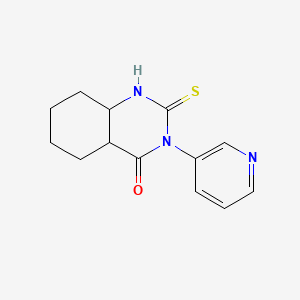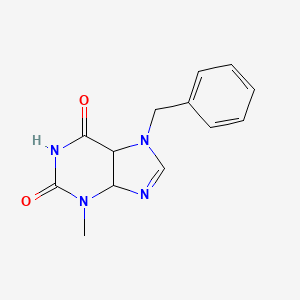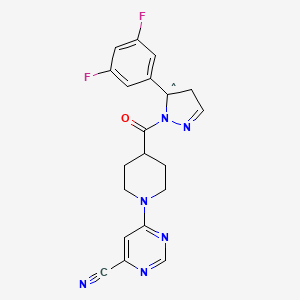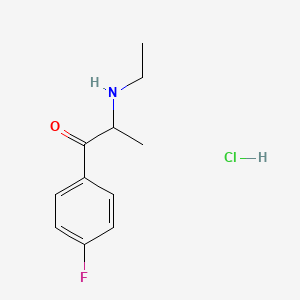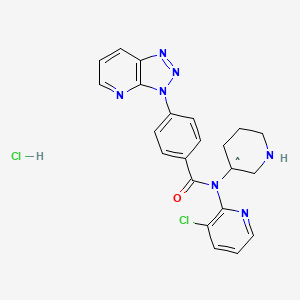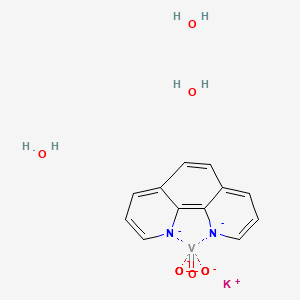
bpV(phen)(PotassiumHydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bpV(phen)(PotassiumHydrate), also known as bisperoxovanadium (phenanthroline) potassium hydrate, is a bisperoxovanadium compound. It is known for its ability to inhibit various protein tyrosine phosphatases, with a particular selectivity for phosphatase and tensin homolog (PTEN). This compound has a molecular formula of C12H8N2O5V • K+ (H2O)3 and a molecular weight of 404.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bpV(phen)(PotassiumHydrate) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline. The reaction is typically carried out in an aqueous medium, followed by the addition of potassium hydroxide to form the potassium salt. The resulting product is then crystallized to obtain bpV(phen)(PotassiumHydrate) in its pure form .
Industrial Production Methods
Industrial production of bpV(phen)(PotassiumHydrate) follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
bpV(phen)(PotassiumHydrate) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of vanadium in its structure.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The phenanthroline ligand can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with bpV(phen)(PotassiumHydrate) include hydrogen peroxide, potassium hydroxide, and various organic ligands. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products
The major products formed from reactions involving bpV(phen)(PotassiumHydrate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium oxides, while substitution reactions can produce various ligand-substituted vanadium complexes .
Aplicaciones Científicas De Investigación
bpV(phen)(PotassiumHydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.
Biology: The compound is employed in studies involving protein tyrosine phosphatases and their role in cellular signaling pathways.
Medicine: bpV(phen)(PotassiumHydrate) is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to insulin signaling and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Mecanismo De Acción
bpV(phen)(PotassiumHydrate) exerts its effects primarily by inhibiting protein tyrosine phosphatases, including PTEN. This inhibition leads to the activation of insulin receptor kinase and promotes downstream signaling pathways, such as the PI3-kinase pathway. The compound also has anti-inflammatory effects and can modulate oxidative stress-induced cellular injury .
Comparación Con Compuestos Similares
Similar Compounds
bpV(pic): Another bisperoxovanadium compound with similar inhibitory effects on protein tyrosine phosphatases.
VO-OHpic: A vanadium-based compound with potent phosphatase inhibitory activity.
1,10-Phenanthroline: A ligand used in the synthesis of various metal complexes, including bpV(phen)(PotassiumHydrate)
Uniqueness
bpV(phen)(PotassiumHydrate) is unique due to its high selectivity for PTEN and its ability to activate insulin receptor kinase. This makes it a valuable tool in research related to insulin signaling and cancer therapy .
Propiedades
Fórmula molecular |
C12H14KN2O8V-5 |
|---|---|
Peso molecular |
404.29 g/mol |
Nombre IUPAC |
potassium;oxovanadium;1,10-phenanthroline-1,10-diide;diperoxide;trihydrate |
InChI |
InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q-2;+1;2*-2;;;;; |
Clave InChI |
BYTARXWSMLTRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


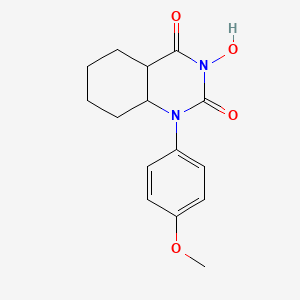

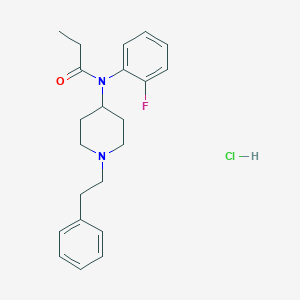
![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
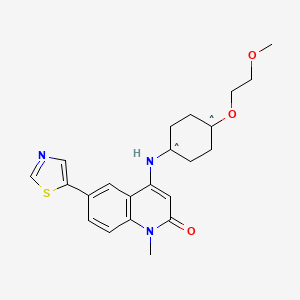
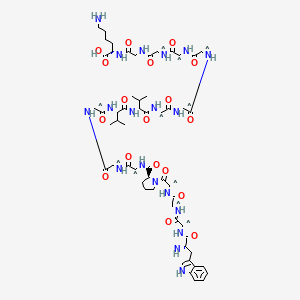

![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
